molecular formula C17H16F2N4O3S2 B2716215 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 1448030-32-7

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2716215
CAS No.: 1448030-32-7
M. Wt: 426.46
InChI Key: VGARBWJBBFCELK-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O3S2 and its molecular weight is 426.46. The purity is usually 95%.
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Scientific Research Applications

Enhancement of COX-2 Selectivity Research has identified derivatives of sulfonamides as selective inhibitors for the cyclooxygenase-2 (COX-2) enzyme. A study by Hashimoto et al. (2002) demonstrated that introducing a fluorine atom into sulfonamide derivatives enhances COX-2 selectivity. This discovery led to the development of a potent, selective, and orally active COX-2 inhibitor, JTE-522, now in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer and Antiviral Potential Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings revealed that certain compounds displayed significant anticancer properties and modest inhibition of HCV NS5B RdRp activity, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Antitubercular Activity Purushotham and Poojary (2018) investigated a sulfonamide derivative for its antitubercular potential by docking it against the enoyl reductase enzyme of Mycobacterium tuberculosis. Their study provided insights into the compound's inhibitory action against tuberculosis (Purushotham & Poojary, 2018).

Antimicrobial and Antioxidant Studies Raghavendra et al. (2016) synthesized cyclopropane derivatives and evaluated their antimicrobial and antioxidant activities. Their research identified compounds with significant antibacterial, antifungal, and antioxidant properties, highlighting the potential of sulfonamide derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S2/c18-12-3-1-4-13(19)15(12)28(25,26)20-8-9-22-17(24)23(11-6-7-11)16(21-22)14-5-2-10-27-14/h1-5,10-11,20H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGARBWJBBFCELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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